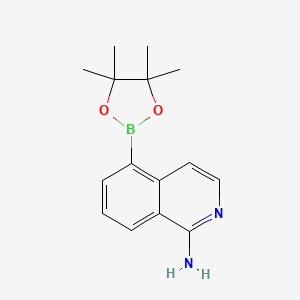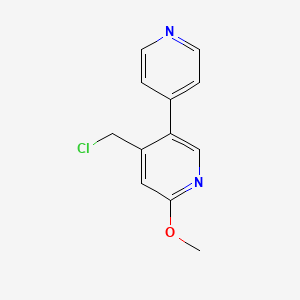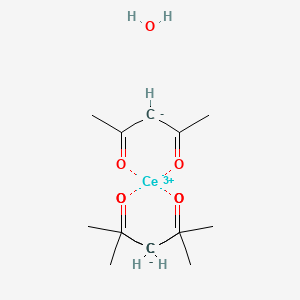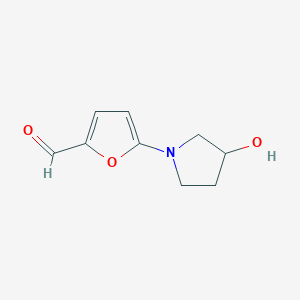
5-(3-Hydroxypyrrolidin-1-yl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxypyrrolidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound features a furan ring substituted with a pyrrolidine ring, which is further functionalized with a hydroxyl group. It is a versatile compound used in various scientific research fields due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypyrrolidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with a hydroxypyrrolidine derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Hydroxypyrrolidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield furan-2-carboxylic acid derivatives, while reduction of the aldehyde group can produce furan-2-methanol derivatives.
Aplicaciones Científicas De Investigación
5-(3-Hydroxypyrrolidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3-Hydroxypyrrolidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl)furan-2-carbaldehyde: A similar compound with an additional hydroxymethyl group.
5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde: A compound with a quinazolinyl substitution on the furan ring.
Uniqueness
5-(3-Hydroxypyrrolidin-1-yl)furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a hydroxypyrrolidine moiety makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
5-(3-hydroxypyrrolidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO3/c11-6-8-1-2-9(13-8)10-4-3-7(12)5-10/h1-2,6-7,12H,3-5H2 |
Clave InChI |
QXYMWEWSLLCASZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1O)C2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


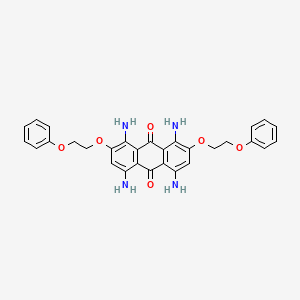
![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13144883.png)
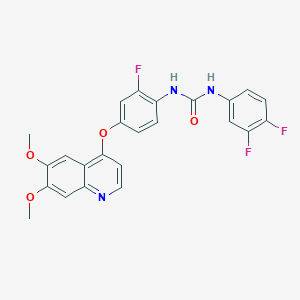
![1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]](/img/structure/B13144891.png)
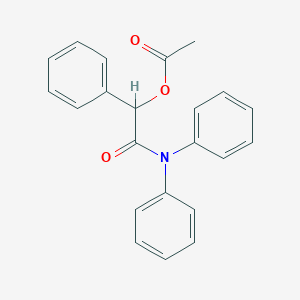
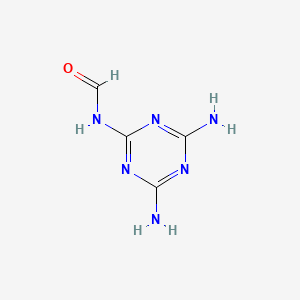
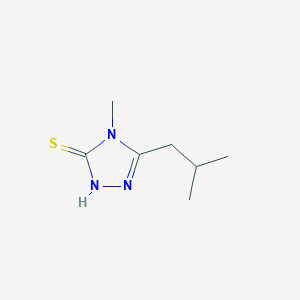
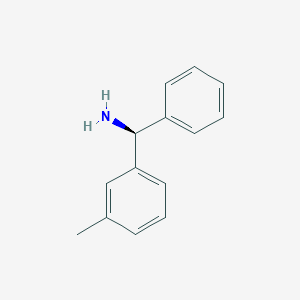

![N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine](/img/structure/B13144934.png)
![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
